molecular formula C15H14O B1337856 3'-Methyl-2-phenylacetophenone CAS No. 95606-81-8

3'-Methyl-2-phenylacetophenone

Cat. No. B1337856
CAS RN: 95606-81-8
M. Wt: 210.27 g/mol
InChI Key: IEXAVVUKKOOPME-UHFFFAOYSA-N
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Description

3’-Methyl-2-phenylacetophenone is an organic compound that belongs to the ketone family. It has a CAS Number of 95606-81-8 and a molecular weight of 210.28 . The compound is a white solid and its IUPAC name is 1-(3-methylphenyl)-2-phenylethanone .


Molecular Structure Analysis

The molecular formula of 3’-Methyl-2-phenylacetophenone is C15H14O . The InChI code is 1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 .


Physical And Chemical Properties Analysis

3’-Methyl-2-phenylacetophenone is a white solid . It has a molecular weight of 210.28 .

Scientific Research Applications

Antiviral Activity

Research has explored the synthesis of compounds related to 3'-Methyl-2-phenylacetophenone for their antiviral properties. For instance, the study by Pandey et al. (2004) involved the synthesis of furobenzopyrones from p-phenylacetophenone, which were then evaluated for their antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).

Antibacterial Agents

Another area of research focuses on the antibacterial applications of derivatives of 3'-Methyl-2-phenylacetophenone. Goto et al. (2009) synthesized 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives and evaluated them for their growth inhibition against various bacteria. The study found that certain derivatives showed potent antibacterial activities against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, highlighting the potential of these compounds as antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).

Catalyst in Chemical Synthesis

3'-Methyl-2-phenylacetophenone also finds applications in chemical synthesis as a substrate or intermediate. Ueno, Chatani, and Kakiuchi (2007) reported a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives, indicating the versatility of related compounds in facilitating novel chemical reactions (Ueno, Chatani, & Kakiuchi, 2007).

Drug Delivery Systems

In the development of drug delivery systems, xylan-based temperature/pH sensitive hydrogels have been prepared using derivatives of 3'-Methyl-2-phenylacetophenone. Gao et al. (2016) demonstrated the use of such hydrogels for controlled drug release, showcasing the potential of these compounds in creating more effective and targeted drug delivery mechanisms (Gao, Ren, Zhao, Kong, Dai, Chen, Liu, & Sun, 2016).

Photocatalysis

The photocatalytic degradation of environmental pollutants is another significant area where 3'-Methyl-2-phenylacetophenone derivatives have been applied. Wang et al. (2019) synthesized TiO2-based photocatalysts for the degradation of Benzophenone-3, a common UV filter in sunscreens that poses environmental risks. The study highlights the role of these compounds in enhancing the efficiency of photocatalytic degradation processes (Wang, Deb, Srivastava, Iftekhar, Ambat, & Sillanpää, 2019).

Safety And Hazards

While specific safety data for 3’-Methyl-2-phenylacetophenone is not available, general safety measures for handling chemicals should be followed. This includes avoiding ingestion, inhalation, or contact with skin and eyes. In case of contact, rinse thoroughly with water .

properties

IUPAC Name

1-(3-methylphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXAVVUKKOOPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449662
Record name 3'-METHYL-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-2-phenylacetophenone

CAS RN

95606-81-8
Record name 3'-METHYL-2-PHENYLACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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